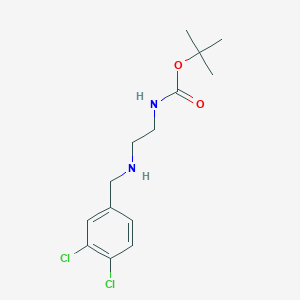

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

Vue d'ensemble

Description

“tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate” is a chemical compound with the CAS Number: 1439823-61-6 . It has a molecular weight of 319.23 . The compound is stored at temperatures between 28 C .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, has been achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Chemical Synthesis and Derivatives :

- tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient and can be used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

- A specific synthesis method involves protecting the amino group of 2-(2-aminoethoxy)ethanol, followed by condensation and de-protection steps, yielding various carbamate derivatives with potential applications in chemical synthesis (Wu, 2011).

Pharmaceutical Intermediate :

- Certain tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serve as important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting their significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Crystallography and Structural Analysis :

- Studies on the crystal structures of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate contribute to our understanding of molecular interactions, such as hydrogen and halogen bonds, which are essential for designing new materials and pharmaceuticals (Baillargeon et al., 2017).

Methodological Developments in Organic Synthesis :

- The synthesis of tert-butyl carbamate derivatives through methods like the Curtius rearrangement highlights the ongoing development of new synthetic methodologies, which are crucial for the advancement of organic chemistry (Lebel & Leogane, 2005).

Propriétés

IUPAC Name |

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOJKXQMJHOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)

![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)

![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)

![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)

![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)